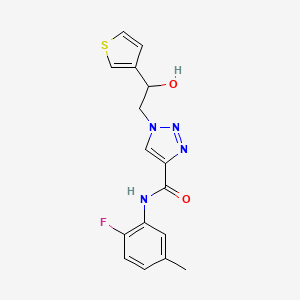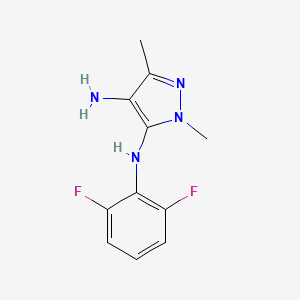![molecular formula C14H13BrN4 B2745204 2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile CAS No. 339102-06-6](/img/structure/B2745204.png)
2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is an organic compound characterized by its complex structure, which includes a bromoanilino group, a dimethylamino group, and a malononitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-bromoaniline with a suitable aldehyde to form an intermediate Schiff base.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with malononitrile in the presence of a base, such as sodium ethoxide, to yield the final product.
The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromoanilino group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to changes in cellular pathways, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
- 2-[3-(4-Chloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
- 2-[3-(4-Fluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
Uniqueness
Compared to similar compounds, 2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is unique due to the presence of the bromoanilino group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Propiedades
IUPAC Name |
2-[(E)-3-(4-bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4/c1-19(2)14(11(9-16)10-17)7-8-18-13-5-3-12(15)4-6-13/h3-8,18H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIROQGHZQHYIP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
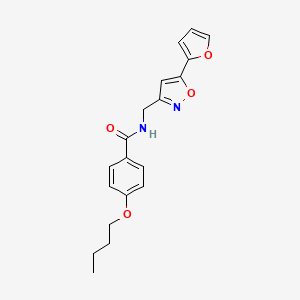
![ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2745124.png)
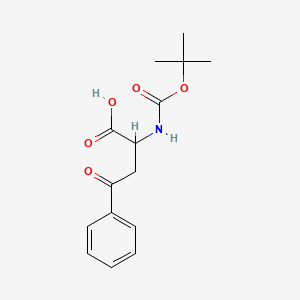
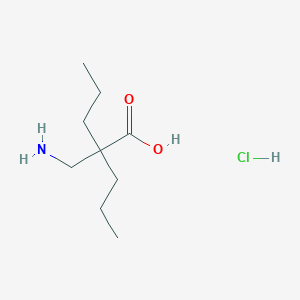
![N-(3,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2745128.png)
![2-{[1-methyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetic acid](/img/structure/B2745129.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2745131.png)
![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2745132.png)
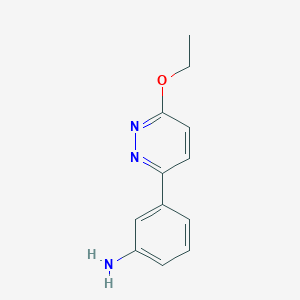
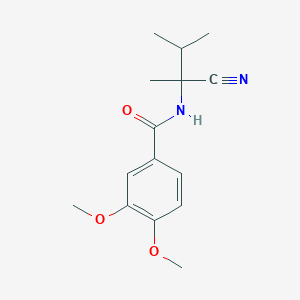
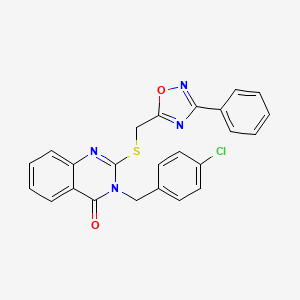
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2745140.png)
